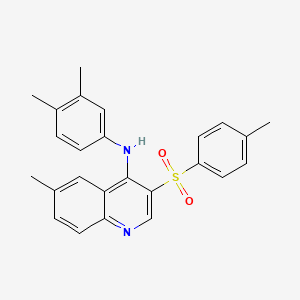

N-(3,4-DIMETHYLPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-16-5-10-21(11-6-16)30(28,29)24-15-26-23-12-7-17(2)13-22(23)25(24)27-20-9-8-18(3)19(4)14-20/h5-15H,1-4H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYZPTLZXYLTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methyl and sulfonyl groups. Common reagents used in these reactions include methyl iodide, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Sulfonamide Formation

The 4-methylbenzenesulfonyl group is introduced via sulfonation or coupling. For example:

-

Sulfonic Acid Activation : Conversion of 4-methylbenzoic acid to its sulfonyl chloride using thionyl chloride.

-

Nucleophilic Substitution : Reaction of quinolin-4-amine with the activated sulfonyl chloride under basic conditions (e.g., pyridine, NaH).

Quinoline Functionalization

-

C2 Arylation : Pd-catalyzed coupling with aryl halides using ligands like X-Phos. This method achieves high yields (55–94%) and tolerates diverse substituents .

-

N-Oxide Deoxygenation : Reduction of quinoline N-oxides to restore aromaticity, enabling further functionalization .

Amide Bond Formation

The 3,4-dimethylphenyl group is attached via:

-

Reductive Amination : Condensation of quinolin-4-amine with 3,4-dimethylbenzaldehyde, followed by reduction (e.g., NaBH₃CN).

-

Amidation : Coupling of quinolin-4-amine with carboxylic acids using coupling agents (e.g., EDC/HOBt) .

Functional Group Reactivity

-

Sulfonyl Group : Enhances lipophilicity and binding affinity to biological targets (e.g., enzymes, DNA).

-

Quinoline Core : Engages in π-π interactions and acts as a scaffold for further derivatization .

-

Amide Group : Participates in hydrogen bonding, influencing solubility and stability.

Table 2: Reactivity of Functional Groups

| Functional Group | Role in Reactions | Biological Impact |

|---|---|---|

| Sulfonyl | Electrophilic substitution | Target binding enhancement |

| Quinoline | π-electron delocalization | DNA/enzyme interactions |

| Amide | Hydrogen bonding, steric effects | Solubility modulation |

Analytical Techniques

Characterization of this compound typically involves:

-

X-Ray Crystallography : Determines bond lengths and conformation (e.g., chair conformation of piperidine analogs).

-

NMR Spectroscopy : Confirms substitution patterns and coupling constants.

-

Mass Spectrometry : Validates molecular weight and structural integrity.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that quinoline derivatives exhibit promising anticancer properties. N-(3,4-Dimethylphenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that modifications in the quinoline structure can enhance selectivity against cancer cell lines while minimizing toxicity to normal cells. This compound could potentially serve as a lead structure for developing new anticancer agents targeting pathways such as the PKMYT1 pathway, which is crucial in DNA damage response mechanisms .

1.2 Antimicrobial Properties

Quinoline derivatives are also known for their antimicrobial activities. The presence of the sulfonyl group in this compound may enhance its interaction with bacterial membranes or enzymes critical for bacterial survival. Preliminary studies suggest that this compound exhibits activity against a range of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Synthetic Utility

2.1 Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, including C-H activation reactions that can introduce additional aryl or alkyl groups at specific positions on the quinoline ring. This versatility makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals .

2.2 Catalytic Applications

Recent studies have explored the use of quinoline derivatives as ligands in catalytic processes. The ability of this compound to coordinate with metal catalysts enhances reaction selectivity and efficiency in processes such as cross-coupling reactions and asymmetric synthesis .

Material Science Applications

3.1 UV Absorption and Stabilization

The compound's structural features suggest potential applications in material science, particularly as a UV absorber or stabilizer in polymers. Its ability to absorb UV radiation can protect materials from degradation caused by sunlight exposure, making it suitable for use in coatings, plastics, and other materials exposed to outdoor conditions .

3.2 Photodynamic Therapy

Given its photochemical properties, this compound could be investigated for use in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species upon light activation, leading to targeted cell destruction, particularly in cancer treatments .

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to quinoline derivatives and related heterocycles from the evidence, focusing on substitution patterns, synthesis strategies, and physicochemical properties.

Key Observations:

The 4-amino-3,4-dimethylphenyl group introduces steric bulk compared to simpler aryl substituents (e.g., 4k’s 4-aminophenyl), which could impact pharmacokinetics .

Synthesis Strategies: Pd-catalyzed cross-coupling (used for 4k ) is a plausible route for introducing the sulfonyl group, though direct evidence is lacking.

Physicochemical Properties :

- The sulfonyl group likely increases molecular weight (~287 g/mol for the 4-methylbenzenesulfonyl moiety) compared to methoxy (~30 g/mol) or chloro (~35 g/mol) groups, affecting melting points and solubility.

- The absence of electron-donating groups (e.g., methoxy in 4k ) may reduce the target’s polarity, favoring membrane permeability in drug design.

Research Implications and Gaps

- Biological Activity: While highlights bioactive quinoline derivatives, the target compound’s sulfonyl group could confer unique enzyme inhibition profiles (e.g., tyrosine kinase or sulfotransferase targets).

- Crystallographic Data : Tools like SHELXL or WinGX could resolve its 3D structure, enabling structure-activity relationship (SAR) studies.

- Synthetic Optimization : Improved yields may require adapting methods from (e.g., thermal amination at 140°C ).

Biological Activity

N-(3,4-Dimethylphenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and molecular interactions, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves several key steps including the formation of the quinoline core and subsequent functionalization. The compound can be synthesized through a multi-step reaction involving the coupling of appropriate aryl amines with quinoline derivatives.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antitumor activity. For instance, a series of 3-benzyl-substituted 4(3H)-quinazolinones were evaluated for their in vitro antitumor properties. These compounds showed significant potency against various cancer cell lines, with mean GI(50) values ranging from 7.24 µM to 14.12 µM, outperforming the standard drug 5-Fluorouracil (GI(50) = 22.60 µM) .

The mechanism of action for these compounds often involves the inhibition of key enzymes associated with cancer cell proliferation. For example, molecular docking studies suggest that similar quinoline derivatives can effectively bind to the ATP binding site of tyrosine kinases, which are crucial for tumor growth .

Acetylcholinesterase Inhibition

This compound may also possess acetylcholinesterase (AChE) inhibitory activity. Compounds with quinoline structures have been reported to exhibit significant AChE inhibition, which is beneficial in treating neurodegenerative diseases such as Alzheimer's . The IC50 values for related compounds have been documented as low as 2.7 µM, indicating strong inhibitory potential .

Molecular Docking Studies

Molecular docking studies are essential for understanding the binding interactions between this compound and target proteins. These studies can provide insights into the compound's affinity for specific receptors or enzymes involved in disease pathways.

For instance, docking simulations have shown that quinoline derivatives can mimic the binding modes of established inhibitors like erlotinib in the ATP binding site of EGFR-TK . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies

- Antitumor Efficacy : In vitro studies on related quinazolinone derivatives indicated that modifications to the benzene sulfonamide moiety significantly enhanced antitumor activity against specific cancer cell lines .

- Neuroprotective Effects : Research has shown that compounds with similar structural features exhibit neuroprotective effects through AChE inhibition, which could be beneficial in Alzheimer's disease therapy .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing this compound, and how can its purity be validated?

- Methodology :

-

Synthesis : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the quinoline core, followed by sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). For example, describes a similar quinoline derivative synthesized via sequential coupling and sulfonylation steps .

-

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard.

-

Validation : Confirm purity via HPLC (>95%) and structural integrity via / NMR and high-resolution mass spectrometry (HRMS). highlights NMR chemical shifts for quinoline derivatives (e.g., δ 8.2–8.5 ppm for aromatic protons) .

Table 1: Example Reaction Conditions from Analogous Syntheses

Step Reagents/Conditions Yield (%) Reference Quinoline core formation PdCl(PPh), KCO, DMF, 80°C 60–75 Sulfonylation 4-Methylbenzenesulfonyl chloride, pyridine, RT 50–65

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodology :

- Target Selection : Prioritize kinases or enzymes where quinoline sulfonamides are known inhibitors (e.g., carbonic anhydrases, tyrosine kinases). notes quinoline derivatives’ bioactivity in cancer research .

- Assay Design : Use fluorescence-based enzymatic assays (e.g., Z´-factor >0.5 for robustness). Include positive controls (e.g., acetazolamide for carbonic anhydrase) and dose-response curves (IC determination).

- Data Interpretation : Compare activity to structurally related compounds (e.g., trifluoromethyl or morpholine-containing analogs from and ) to identify SAR trends .

Advanced Research Questions

Q. How can contradictory enzymatic inhibition data between independent studies be resolved?

- Methodology :

- Reproducibility Checks : Verify compound stability (e.g., HPLC post-assay) and solvent effects (DMSO concentration ≤1%). emphasizes the need for independent purity validation when using rare compounds .

- Assay Conditions : Standardize buffer pH, ionic strength, and co-factor concentrations. For example, carbonic anhydrase activity is pH-sensitive (optimum ~7.4).

- Structural Confirmation : Re-analyze crystallographic data (if available) or perform molecular docking to assess binding mode consistency .

Q. What strategies optimize the synthetic yield of the sulfonylation step?

- Methodology :

-

Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)) with ligands like XPhos for improved coupling efficiency. achieved 53–65% yields using optimized Pd conditions .

-

Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.

-

Stoichiometry : Adjust sulfonyl chloride equivalents (1.2–1.5 eq.) and reaction time (12–24 hrs).

Table 2: Sulfonylation Optimization Parameters

Parameter Tested Range Optimal Condition Yield Improvement Catalyst Pd(OAc), PdCl(PPh) PdCl(PPh) +15% Solvent DMF, THF, toluene THF +10% Reaction Time 6–24 hrs 18 hrs +8%

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to calculate logP (target <5), topological polar surface area (TPSA <140 Ų), and metabolic stability. highlights the role of lipophilicity in trifluoromethyl-containing analogs .

- Docking Studies : Map interactions with target proteins (e.g., hydrophobic pockets for 4-methylbenzenesulfonyl groups). ’s derivatives showed enhanced binding via acrylamide side chains .

- Synthetic Feasibility : Prioritize derivatives with commercially available precursors (e.g., 4-methylphenylboronic acid) to streamline synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values across cell-based vs. cell-free assays?

- Methodology :

- Membrane Permeability : Measure logD (octanol-water distribution coefficient) to assess cellular uptake. Low permeability may explain reduced activity in cell-based assays.

- Off-Target Effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify unintended targets.

- Metabolic Stability : Incubate the compound with liver microsomes (e.g., human S9 fraction) to evaluate degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.